

# Spectroscopic and Structural Elucidation of Stephalonine N: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Stephalonine N

Cat. No.: B15552138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Stephalonine N** is a complex hasubanan-type alkaloid, a class of natural products known for their intricate molecular architecture and significant biological activities. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to **Stephalonine N** and its congeners isolated from plants of the *Stephania* genus. Due to the limited availability of published spectroscopic data for **Stephalonine N** itself, this document leverages data from structurally related hasubanan alkaloids to provide a detailed analytical framework.

### Chemical Structure of Stephalonine N

- IUPAC Name: [(1S,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1<sup>8,11</sup>.0<sup>1,10</sup>.0<sup>2,7</sup>]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate[1]
- CAS Number: 2376321-20-7[1]
- Molecular Formula: C<sub>30</sub>H<sub>37</sub>NO<sub>9</sub>[1]
- Molecular Weight: 555.62 g/mol [1]

## Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique for the characterization of novel alkaloids like **Stephalonine N**. It provides accurate mass measurements essential for determining the elemental composition.

Table 1: HR-ESI-MS Data for Representative Hasubanan Alkaloids from *Stephania longa*[\[2\]](#)[\[3\]](#)

Compound	Molecular Formula	Calculated [M+H] <sup>+</sup> (m/z)	Found [M+H] <sup>+</sup> (m/z)
Stephalonine Q	C <sub>21</sub> H <sub>27</sub> NO <sub>5</sub>	374.1962	374.1965
Stephalonine R	C <sub>20</sub> H <sub>25</sub> NO <sub>5</sub>	360.1805	360.1809
Stephalonine S	C <sub>20</sub> H <sub>25</sub> NO <sub>4</sub>	344.1856	344.1859

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the complete structure elucidation of complex natural products. The following tables present the <sup>1</sup>H and <sup>13</sup>C NMR data for Stephalonine Q, a hasubanan alkaloid with a core structure similar to **Stephalonine N**, isolated from *Stephania longa*. These data serve as a valuable reference for the spectral interpretation of **Stephalonine N**. The spectra were recorded in CDCl<sub>3</sub>.

Table 2: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) Data for Stephalonine Q[\[2\]](#)[\[3\]](#)

Position	$\delta_H$ (ppm), mult. (J in Hz)
1	2.85, d (4.4)
2-H	6.75, d (8.2)
3-H	6.82, d (8.2)
5-H	3.20, m
6-H $\alpha$	2.15, m
6-H $\beta$	1.95, m
7-H $\alpha$	2.30, m
7-H $\beta$	2.05, m
8-H	4.15, s
9-H	4.60, d (6.8)
10-H	3.10, d (4.4)
13-H $\alpha$	2.50, m
13-H $\beta$	1.80, m
14-H	2.65, m
16-H	6.65, s
N-CH <sub>3</sub>	2.45, s
3-OCH <sub>3</sub>	3.85, s
4-OCH <sub>3</sub>	3.88, s
6-OCH <sub>3</sub>	3.90, s

Table 3: <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) Data for Stephalonine Q[2][3]

Position	$\delta_c$ (ppm)
1	45.2
2	111.8
3	148.5
4	149.0
4a	128.9
5	52.1
6	35.4
7	30.2
8	92.5
9	78.9
10	48.6
11a	125.4
12	132.6
13	42.1
14	55.8
16	110.5
N-CH <sub>3</sub>	43.7
3-OCH <sub>3</sub>	56.1
4-OCH <sub>3</sub>	56.2
6-OCH <sub>3</sub>	60.5

## Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of hasubanan alkaloids from *Stephania* species, based on established methodologies.

[\[3\]](#)[\[4\]](#)[\[5\]](#)

## 1. Extraction and Isolation of Alkaloids

- **Plant Material:** Dried and powdered plant material (e.g., tubers, whole plant) of the *Stephania* species is used.
- **Extraction:** The powdered material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with a base (e.g.,  $\text{NH}_4\text{OH}$ ) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
- **Chromatographic Purification:** The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by further separation using techniques such as Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

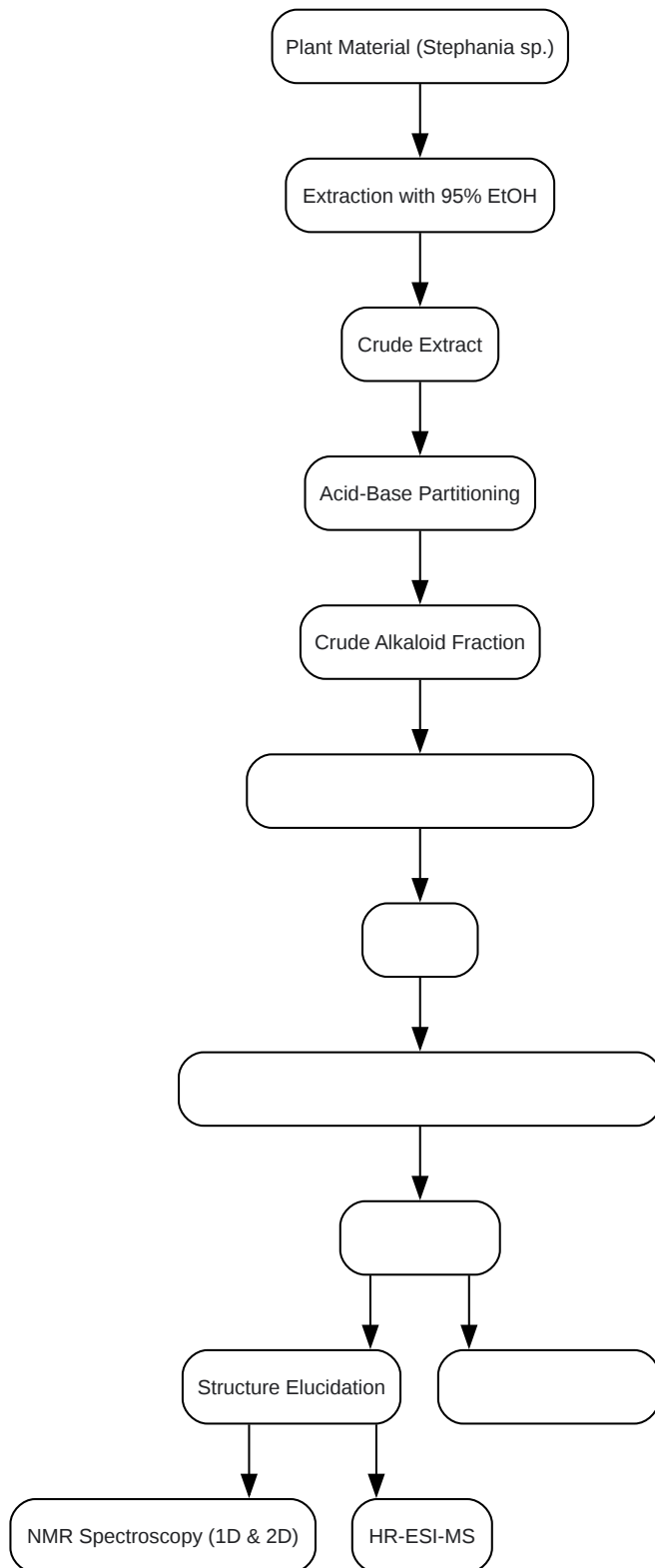
## 2. Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are typically dissolved in methanol.
- **NMR Spectroscopy:**  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker spectrometer (or equivalent) at frequencies of 400 or 600 MHz for  $^1\text{H}$  and 100 or 150 MHz for  $^{13}\text{C}$ . Samples are dissolved in deuterated solvents such as chloroform- $d$  ( $\text{CDCl}_3$ ) or methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ), with tetramethylsilane (TMS) used as the internal standard.

# Logical Workflow for Alkaloid Discovery

The following diagram illustrates a typical workflow for the isolation and characterization of novel alkaloids from *Stephania* species.

## Workflow for Isolation and Characterization of Stephania Alkaloids

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation, purification, and structural elucidation of alkaloids from *Stephania* species.

## Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by **Stephalonine N**. However, other hasubanan alkaloids isolated from *Stephania* species have been reported to exhibit various biological activities, including antineuroinflammatory effects.[4] Further research is required to elucidate the specific biological targets and mechanisms of action for **Stephalonine N**.

Disclaimer: This document is intended for informational purposes for a scientific audience. The spectroscopic data for related compounds are provided as a reference due to the absence of published data for **Stephalonine N**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com [bocsci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Three new hasubanan-type alkaloids from the *Stephania longa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. <sup>1</sup>H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of *Stephania longa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Stephalonine N: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552138#spectroscopic-data-nmr-ms-of-stephalonine-n]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)